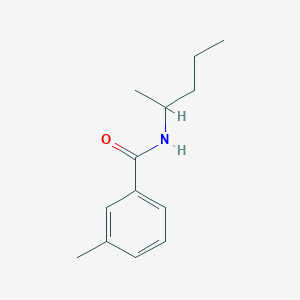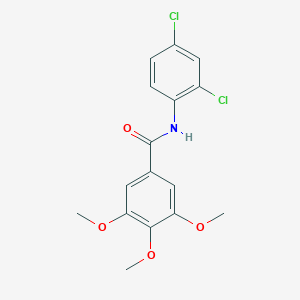
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide, also known as AG-1478, is a synthetic compound that belongs to the class of anilinophenylamides. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. AG-1478 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to have potent antitumor activity in vitro and in vivo. It has also been reported to inhibit angiogenesis and metastasis in cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, but not in normal cells. Additionally, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a highly specific and potent inhibitor of EGFR, which makes it an ideal research tool for studying the role of EGFR in cancer and other diseases. However, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has some limitations, including its high cost, complex synthesis, and potential toxicity. Moreover, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide may not be effective in all types of cancer cells, and its effects may vary depending on the cellular context.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide. Another area of interest is the investigation of the mechanisms of resistance to EGFR inhibitors, which could lead to the development of new therapeutic strategies for cancer treatment. Moreover, the application of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in combination with other drugs for cancer treatment is an area of active research. Finally, the use of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide as a research tool for studying the role of EGFR in other diseases, such as Alzheimer's disease and diabetes, is an area of emerging interest.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a potent and selective inhibitor of EGFR that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting the growth of cancer cells and enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy. However, further research is needed to fully understand the mechanisms of action and potential applications of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide in cancer treatment and other diseases.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is synthesized through a multistep process involving the reaction of 2,4-dichlorophenylamine with 3,4,5-trimethoxybenzoic acid. The resulting product is then subjected to further chemical modifications to obtain the final compound. The synthesis of N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide is a complex and challenging process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has been widely used as a research tool to study the role of EGFR in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide has also been used to investigate the mechanisms of resistance to EGFR inhibitors in cancer cells.
Propiedades
Fórmula molecular |
C16H15Cl2NO4 |
|---|---|
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15Cl2NO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(17)8-11(12)18/h4-8H,1-3H3,(H,19,20) |
Clave InChI |
KZORPSVEAJKLKA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




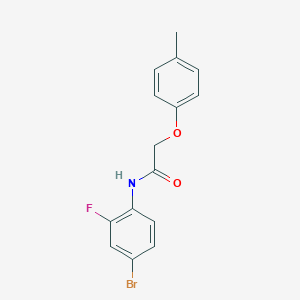
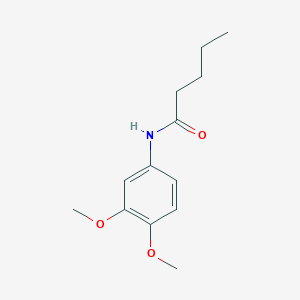
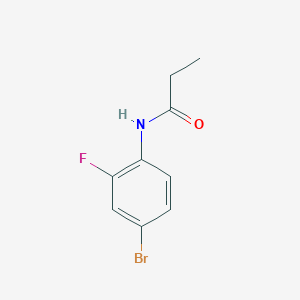
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)




amine](/img/structure/B291338.png)
